molecular formula C9H9ClO3 B11722407 2'-Chloro-2-hydroxy-4'-methoxyacetophenone

2'-Chloro-2-hydroxy-4'-methoxyacetophenone

Cat. No.: B11722407
M. Wt: 200.62 g/mol
InChI Key: LLMKMHVZSLAEJF-UHFFFAOYSA-N
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Description

2'-Chloro-2-hydroxy-4'-methoxyacetophenone is a chlorinated derivative of the naturally occurring phenolic compound 2'-Hydroxy-4'-methoxyacetophenone, more commonly known as Paeonol. Paeonol is a primary active component in traditional Chinese herbal medicines, such as Moutan Cortex, and has been extensively studied for its broad spectrum of pharmacological activities, which include potent antioxidative, anti-inflammatory, and anticancer properties (PubMed Literature) . It has also been reported to possess cardio-protective and anti-diabetic effects, and to inhibit human blood platelet aggregation (Synthesis, vibrational, NMR, quantum chemical and structure-activity relation studies of 2-hydroxy-4-methoxyacetophenone) . The introduction of a chlorine atom at the 2' position of the Paeonol structure is intended to modify the compound's electronic properties, lipophilicity, and potential for molecular interactions. This structural modification makes this compound a valuable chemical intermediate for advanced research applications. It serves as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical development, allowing researchers to explore structure-activity relationships (SAR). Its primary research value lies in the investigation of new drugs, fragrances, and functional materials. Researchers can utilize this compound to study its mechanism of action, particularly in modulating inflammatory pathways or its behavior as a synthon in complex organic syntheses. This product is intended for chemical synthesis and research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C9H9ClO3/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,11H,5H2,1H3

InChI Key

LLMKMHVZSLAEJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CO)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 2 Hydroxy 4 Methoxyacetophenone and Analogous Structures

Strategies for the Synthesis of the 2-Hydroxy-4-methoxyacetophenone Core

The 2-hydroxy-4-methoxyacetophenone scaffold is a key intermediate, and its synthesis can be approached through several established chemical routes. These methods primarily focus on the modification of polysubstituted phenolic precursors.

Conversion from 2,4-Dihydroxyacetophenone Precursors

A common and direct pathway to 2-hydroxy-4-methoxyacetophenone is through the selective methylation of 2,4-dihydroxyacetophenone. This precursor, commercially available, can be synthesized by the reaction of resorcinol with acetic acid in the presence of a catalyst like zinc chloride. google.com The primary challenge in this approach is to achieve mono-methylation at the desired 4-position hydroxyl group while avoiding methylation of the 2-position hydroxyl group or di-methylation.

Historically, the methylation of 2,4-dihydroxyacetophenone with dimethyl sulfate in an alkaline aqueous solution has been employed, but this method often results in low yields (around 53%) and the formation of the 2,4-dimethoxyacetophenone byproduct, necessitating purification by distillation. google.com A significant improvement involves performing the reaction in a two-phase system (an aromatic hydrocarbon and water) with a phase-transfer catalyst. This method enhances selectivity and yield by controlling the reaction conditions. google.com

PrecursorReagentCatalyst/BaseSolvent SystemTemperature (°C)ProductNotes
2,4-DihydroxyacetophenoneDimethyl SulfatePhase-Transfer Catalyst / Alkaline solutionAromatic Hydrocarbon / Water30-502-Hydroxy-4-methoxyacetophenoneSuppresses formation of 2,4-dimethoxyacetophenone; allows for industrial-scale production. google.com

Regioselective Monomethylation Approaches

Achieving high regioselectivity in the monomethylation of 2,4-dihydroxyacetophenone is crucial for an efficient synthesis. The hydroxyl group at the 4-position is more acidic and sterically accessible than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This inherent difference in reactivity can be exploited to favor methylation at the 4-position.

A highly effective method for regioselective alkylation utilizes cesium bicarbonate (CsHCO₃) as the base in a polar aprotic solvent like acetonitrile. nih.govdigitellinc.com This approach has been shown to generate 4-alkoxy-2-hydroxyacetophenones with excellent regioselectivity and in high yields (up to 95%). nih.govresearchgate.net The milder basicity of cesium bicarbonate compared to stronger carbonate bases is key to minimizing the formation of bis-alkylated side products. nih.gov

Table 1: Regioselective Alkylation of 2,4-Dihydroxyacetophenone

Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference

Fries Rearrangement Pathways for Related Hydroxyaryl Ketones

The Fries rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones. wikipedia.org This reaction, typically catalyzed by Lewis acids (e.g., AlCl₃, BF₃) or Brønsted acids, involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgorganic-chemistry.org The reaction is selective for the ortho and para positions.

In the context of synthesizing 2-hydroxy-4-methoxyacetophenone, a plausible pathway would start with the acetylation of 3-methoxyphenol (m-methoxyphenol) to form 3-methoxyphenyl acetate. Subsequent Fries rearrangement of this ester would yield a mixture of isomers. The migration of the acetyl group to the position ortho to the hydroxyl group (and meta to the methoxy (B1213986) group) would produce the desired 2-hydroxy-4-methoxyacetophenone. Migration to the para position would result in the isomeric 4-hydroxy-2-methoxyacetophenone.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. ajchem-a.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. ajchem-a.comajchem-a.com The choice of solvent and the nature and amount of the catalyst also play a significant role in directing the outcome of the rearrangement. ajchem-a.comrdd.edu.iq

Starting MaterialReactionCatalystKey ConditionProduct(s)
3-Methoxyphenyl AcetateFries RearrangementLewis Acid (e.g., AlCl₃)Temperature, Solvent2-Hydroxy-4-methoxyacetophenone (ortho) and 4-Hydroxy-2-methoxyacetophenone (para)

Chemical Approaches for Introducing Halogen Substituents (Chlorination at the 2'-Position)

Once the 2-hydroxy-4-methoxyacetophenone core is synthesized, the next step is the introduction of a chlorine atom at the 2'-position of the aromatic ring. This is an electrophilic aromatic substitution reaction, and its success hinges on controlling the regioselectivity.

Direct Halogenation Protocols

Direct chlorination of the 2-hydroxy-4-methoxyacetophenone ring presents a significant regiochemical challenge. The aromatic ring is highly activated by the strong ortho, para-directing hydroxyl (-OH) and methoxy (-OCH₃) groups. The positions most susceptible to electrophilic attack are the 3'- and 5'-positions, which are ortho or para to both activating groups. The target 2'-position is ortho to the hydroxyl group but meta to the methoxy group, making it less electronically favored for substitution.

Therefore, direct chlorination using standard reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) would likely result in a mixture of chlorinated products, with the major isomers being the 3'-chloro and 5'-chloro derivatives. google.com Achieving selective chlorination at the 2'-position would require specialized directing group strategies or catalysts that can overcome the inherent electronic preferences of the substrate. While various reagents are known for the regioselective chlorination of complex aromatic compounds, specific high-yield protocols for the direct 2'-chlorination of 2-hydroxy-4-methoxyacetophenone are not prominently documented in the literature. tcichemicals.com

Table 2: Common Chlorinating Agents for Aromatic Systems

Reagent Typical Conditions Notes
Sulfuryl Chloride (SO₂Cl₂) Lewis acid catalyst, various solvents Can chlorinate activated aromatic rings; selectivity is an issue. google.com
N-Chlorosuccinimide (NCS) Acid catalyst, solvent Milder chlorinating agent, often used for activated rings. researchgate.net

Selective Dehalogenation from Polyhalogenated Precursors (if applicable)

An alternative, though less common, strategy for obtaining the 2'-chloro isomer could involve the selective dehalogenation of a polyhalogenated precursor. This synthetic route would first involve the exhaustive chlorination of 2-hydroxy-4-methoxyacetophenone to produce a di- or tri-chlorinated derivative, such as 2',3'-dichloro- or 2',5'-dichloro-2-hydroxy-4'-methoxyacetophenone.

The subsequent step would require a selective dehalogenation reaction to remove the chlorine atom(s) from the more reactive positions (e.g., 3' or 5') while leaving the chlorine at the 2'-position intact. Such selectivity can sometimes be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), where the rate of hydrodehalogenation can differ based on the steric and electronic environment of the carbon-halogen bond. However, this is a complex approach, and its applicability for the synthesis of 2'-Chloro-2-hydroxy-4'-methoxyacetophenone is not well-established, making it a more theoretical than practical pathway for this specific compound.

Synthesis of Complex Derivatives Incorporating the 2-Hydroxy-4-methoxyacetophenone Moiety

The reactivity of 2-hydroxy-4-methoxyacetophenone (also known as paeonol) is centered around its ketone functional group and the activated aromatic ring. These features allow for a variety of chemical transformations to build more complex molecular architectures. The following sections detail key synthetic strategies for elaborating on this core structure.

The Claisen-Schmidt condensation is a reliable and widely used method for carbon-carbon bond formation, specifically for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. wikipedia.orgbyjus.com In this context, 2-hydroxy-4-methoxyacetophenone serves as the ketone component, reacting with various substituted benzaldehydes to yield a library of chalcone (B49325) derivatives. sciforum.netugm.ac.id

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. ugm.ac.idscispace.com The base deprotonates the α-carbon of the acetophenone (B1666503), generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. Alternative bases such as sodium hydride (NaH) have also been successfully employed, particularly for the synthesis of 2'-hydroxychalcone derivatives. mdpi.com

The versatility of this method allows for the incorporation of a wide array of substituents on the benzaldehyde ring, leading to chalcones with diverse electronic and steric properties. sciforum.net This synthetic flexibility is crucial for developing structure-activity relationships in medicinal chemistry research. nih.gov

Table 1: Examples of Chalcone Derivatives Synthesized from 2-Hydroxy-4-methoxyacetophenone via Claisen-Schmidt Condensation

2-Hydroxy-4-methoxyacetophenone ReactantAldehyde ReactantBase/Solvent SystemResulting Chalcone DerivativeReference
2-Hydroxy-4-methoxyacetophenoneSubstituted BenzaldehydesNaOH / Ethanol2'-hydroxy-4'-methoxy chalcone derivatives sciforum.net
2-Hydroxy-4-methoxyacetophenone4-methoxybenzaldehydeNaH / Dry THF2'-hydroxy-4,4'-dimethoxychalcone mdpi.com
2-Hydroxy-4-methoxyacetophenoneBenzaldehyde DerivativesKOH / EthanolChalcone Derivatives scispace.com
2-Hydroxy-4-methoxyacetophenoneBenzaldehydeNaOH (40%) / Ethanol(E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one researchgate.net

Hydrazones are a class of organic compounds characterized by the C=N-NH functional group. They are synthesized through the condensation reaction of a ketone or aldehyde with a hydrazine derivative. The ketone group of 2-hydroxy-4-methoxyacetophenone readily reacts with various acid hydrazides to form the corresponding hydrazone derivatives. rdd.edu.iqnih.gov

This synthesis is typically performed by refluxing equimolar amounts of 2-hydroxy-4-methoxyacetophenone and the desired acid hydrazide in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. rdd.edu.iqresearchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the acetophenone, followed by the elimination of a water molecule to form the C=N double bond. mdpi.com This method has been successfully used to prepare a variety of aroyl hydrazones. nih.govresearchgate.net

Table 2: Synthesis of Hydrazone Derivatives from 2-Hydroxy-4-methoxyacetophenone

2-Hydroxy-4-methoxyacetophenone ReactantHydrazide ReactantReaction ConditionsResulting Hydrazone DerivativeReference
2-Hydroxy-4-methoxyacetophenone4-methylbenzoyl hydrazineAbsolute ethanol, glacial acetic acid, reflux 3 hrsN'-(1-(2-hydroxy-4-methoxyphenyl)ethylidene)-4-methylbenzohydrazide rdd.edu.iq
2-Hydroxy-4-methoxyacetophenoneAcetyl hydrazineAbsolute ethanol, glacial acetic acid, reflux 3 hrsN'-(1-(2-hydroxy-4-methoxyphenyl)ethylidene)acetohydrazide rdd.edu.iq
2-Hydroxy-4-methoxyacetophenonePicolinoyl hydrazineAbsolute ethanol, glacial acetic acid, reflux 3 hrsN'-(1-(2-hydroxy-4-methoxyphenyl)ethylidene)picolinohydrazide rdd.edu.iq
2-Hydroxy-4-methoxyacetophenone4-nitrobenzoyl hydrazineNot specifiedN-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine nih.govresearchgate.net

The chalcones derived from 2-hydroxy-4-methoxyacetophenone are valuable intermediates for the synthesis of other important heterocyclic systems, namely flavanones and chromones (benzopyranones). scispace.comnih.gov These reactions involve an intramolecular cyclization that forms the core pyranone ring.

Flavanone Synthesis: Flavanones are typically synthesized from 2'-hydroxychalcones through an intramolecular Michael addition. This cyclization can be promoted under basic conditions. nih.gov The reaction proceeds via the deprotonation of the 2'-hydroxyl group, which then attacks the β-carbon of the α,β-unsaturated ketone system, leading to the formation of the six-membered heterocyclic ring of the flavanone scaffold.

Chromone/Flavone (B191248) Synthesis: The synthesis of chromones and their 2-aryl substituted derivatives (flavones) from 2-hydroxy-4-methoxyacetophenone derivatives can be achieved through several routes. One common method is the oxidative cyclization of the intermediate chalcones. scispace.com For instance, reacting a chalcone with iodine in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the corresponding flavone. scispace.com Another approach involves the Algar-Flynn-Oyamada reaction, where 2'-hydroxychalcones undergo oxidative cyclization with hydrogen peroxide under basic conditions.

A different strategy for chromone synthesis starts with 2-hydroxy-4-methoxyacetophenone and builds the pyranone ring differently. For example, cyclization of 2'-alkyl-2-hydroxy-4-methoxyacetophenone derivatives can be achieved using reagents like methane sulfonyl chloride with boron trifluoride diethyl etherate to yield 3-substituted chromones. ijrpc.com Palladium-catalyzed oxidative cyclization of related 2′-hydroxydihydrochalcones also provides a modern route to flavones. rsc.org

Table 3: Cyclization Reactions to Chromone and Flavanone Scaffolds

Starting MaterialReagents/ConditionsResulting ScaffoldReference
2'-HydroxychalconesBasic or Photochemical activationFlavanones nih.gov
Chalcone derivatives from 2-hydroxy acetophenoneI₂ / DMSO, heatFlavones scispace.com
2'-alkyl-2-hydroxy-4-methoxyacetophenoneMethane sulfonyl chloride, Boron trifluoride diethyl etherate3-substituted-7-methoxy-4H-1-benzopyran-4-ones (Chromones) ijrpc.com
2′-HydroxydihydrochalconesPd(TFA)₂ / O₂Flavones/Flavanones rsc.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 2 Hydroxy 4 Methoxyacetophenone and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Analysis for Proton Environment Characterization

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters.

For 2'-Chloro-2-hydroxy-4'-methoxyacetophenone, we can predict the ¹H NMR spectrum by examining its structural components: a 1,2,4-trisubstituted benzene (B151609) ring, a methyl ketone group, a hydroxyl group, and a methoxy (B1213986) group.

Expected ¹H NMR Data for this compound:

Aromatic Protons: The benzene ring has three protons. The proton at C-6' (adjacent to the acetyl group) would likely appear as a doublet. The proton at C-5' (between the methoxy and chloro groups) would also be a doublet, and the proton at C-3' (adjacent to the methoxy group) would be a doublet of doublets. Their chemical shifts would be influenced by the electron-donating methoxy and hydroxyl groups and the electron-withdrawing chloro and acetyl groups.

Methyl Protons: The acetyl methyl group (-COCH₃) would appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The methoxy group (-OCH₃) protons would also be a singlet, usually found around δ 3.8-4.0 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) signal can be broad and its chemical shift is variable, often appearing between δ 5-12 ppm, depending on the solvent and concentration.

¹H NMR Data for Structural Analogs:

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-COCH₃ (δ, ppm)Reference
4-Methoxyacetophenone7.91 (d, 2H), 6.91 (d, 2H)3.84 (s, 3H)2.53 (s, 3H) rasayanjournal.co.in
4-Chloroacetophenone7.90 (d, 2H), 7.44 (d, 2H)-2.59 (s, 3H) rasayanjournal.co.in
2'-Hydroxyacetophenone (B8834)6.8-7.7 (m, 4H)-2.55 (s, 3H) beilstein-journals.org
2'-Hydroxy-4'-methoxyacetophenone6.4-7.6 (m, 3H)3.85 (s, 3H)2.54 (s, 3H) sigmaaldrich.comwestliberty.edu

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR provides information on the different carbon environments in a molecule.

Expected ¹³C NMR Data for this compound:

Carbonyl Carbon: The acetyl carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 195-205 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-2') and the carbon with the methoxy group (C-4') will be shifted downfield. The carbon attached to the chlorine (C-1') will also be influenced.

Methyl Carbons: The acetyl methyl carbon will appear around δ 25-30 ppm, while the methoxy carbon will be around δ 55-60 ppm.

¹³C NMR Data for Structural Analogs:

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)-COCH₃ (δ, ppm)Reference
4-Methoxyacetophenone196.8163.5, 130.6, 130.3, 113.755.426.3 rasayanjournal.co.in
4-Chloroacetophenone196.8139.6, 135.5, 129.7, 128.9-25.6 rasayanjournal.co.in
2'-Methoxyacetophenone (B1218423)199.8158.9, 133.6, 130.3, 128.3, 120.5, 111.655.431.8 iaea.org

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

2D NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons, typically those on adjacent carbons. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to definitively assign their positions on the ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to. An HSQC spectrum would link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signals to their respective methyl carbon signals. youtube.comsdsu.edumdpi.com This is invaluable for confirming the assignments made from 1D NMR. In more complex molecules, related techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings between protons and carbons, further solidifying the structural elucidation. youtube.com

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.

Expected FT-IR Data for this compound:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) are found just below 3000 cm⁻¹. studyraid.com

C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl group is expected around 1650-1680 cm⁻¹. studyraid.com Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

C=C Stretches: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretches: Bands corresponding to the C-O stretching of the methoxy group and the phenolic hydroxyl group would be observed in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretch.

FT-IR Data for Structural Analogs:

CompoundKey IR Bands (cm⁻¹)Reference
Acetophenone (B1666503)~1685 (C=O), ~3060 (Aromatic C-H) chemicalbook.com
p-Hydroxyacetophenone~1684 (C=O), ~3000 (Aromatic C-H), 1600 (C=C), 1107 (-C-CO-CH₃ bend) researchgate.net
2-Hydroxy-4-methoxyacetophenone Chalcones1620-1600 (C=O and C=C) sciforum.net

Raman Spectroscopy Studies for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

Expected Raman Data for this compound:

Aromatic Ring Vibrations: The substituted benzene ring would show characteristic breathing modes and other skeletal vibrations. Symmetrically substituted rings often give rise to strong Raman bands.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Methyl Group Vibrations: C-H bending and stretching modes of the methyl and methoxy groups will be present.

Studies on substituted acetophenones have shown that the carbonyl stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. acs.org For instance, electron-withdrawing groups can alter the bond polarity and, consequently, the Raman shift. The presence of ortho substituents can also lead to steric hindrance, affecting the conjugation and thus the vibrational frequencies. acs.org In molecules like 3'-(trifluoromethyl)acetophenone, detailed vibrational assignments have been achieved by combining experimental Raman spectra with theoretical calculations. researchgate.net

Electronic Spectroscopy Analysis

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, researchers can identify the types of electronic transitions occurring within a compound, which are characteristic of its functional groups and conjugation systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an aromatic ketone like this compound is expected to display distinct absorption bands corresponding to specific electronic transitions. The chromophore, which includes the benzene ring, the carbonyl group, and the auxochromic substituents (chloro, hydroxyl, and methoxy groups), dictates the positions and intensities of these bands.

The primary transitions observed are the π → π* and n → π* transitions. libretexts.org The intense π → π* transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and are typically found at shorter wavelengths (higher energy). The less intense n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. libretexts.org

While specific experimental data for this compound is not widely published, its electronic absorption properties can be inferred from structurally similar compounds. For instance, the related compound 2'-methoxyacetophenone exhibits two primary absorption maxima around 250 nm and 310 nm. csic.es The presence of the hydroxyl and chloro substituents on the this compound ring would be expected to modulate the precise wavelengths of maximum absorbance (λmax) due to their electronic effects on the chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound

Expected Transition Typical Wavelength Range (nm) Associated Orbitals
π → π* 240 - 260 Promotion of an electron from a bonding π-orbital to an antibonding π*-orbital.
π → π* 300 - 330 A second, lower-energy transition within the conjugated system.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

For this compound (molecular formula: C₉H₉ClO₃), the molecular ion peak ([M]⁺) would be expected to appear at an m/z corresponding to its molecular weight. A key feature would be the presence of an isotopic peak at [M+2]⁺ with an intensity approximately one-third that of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion from the methoxy group.

Loss of an acetyl radical (•COCH₃): Leading to a significant [M-43]⁺ peak due to the cleavage of the acyl group.

Alpha-cleavage: The breaking of the bond between the carbonyl carbon and the aromatic ring.

The fragmentation of related structures, such as 4-chloro-2-hydroxy-4-methoxybenzophenone, provides insight into how the substituted ring may behave under ionization. massbank.eu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Description
200/202 [C₉H₉ClO₃]⁺ Molecular Ion ([M]⁺) showing the characteristic 3:1 isotope pattern for chlorine.
185/187 [C₈H₆ClO₃]⁺ Loss of a methyl radical (•CH₃) from the molecular ion.
157/159 [C₇H₆ClO₂]⁺ Loss of the acetyl group (CH₃CO•) from the molecular ion.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

Furthermore, it elucidates the supramolecular architecture, revealing how molecules are arranged in the crystal lattice through intermolecular interactions. For this compound, key expected interactions would include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.

π-π Stacking: The aromatic rings may stack on top of one another, contributing to the stability of the crystal packing.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding interactions.

This detailed structural information is crucial for understanding the physical properties of the compound and how it might interact with other molecules.

Table 3: Information Obtainable from Single Crystal X-ray Diffraction

Parameter Description
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise x, y, and z position of every atom in the molecule.
Bond Lengths & Angles Exact measurements of the distances between atoms and the angles between bonds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula to validate its empirical formula and purity.

For this compound, with the molecular formula C₉H₉ClO₃, the theoretical elemental composition can be calculated precisely.

Calculation of Theoretical Composition:

Molecular Weight = (9 * 12.011) + (9 * 1.008) + (1 * 35.453) + (3 * 15.999) = 200.62 g/mol

Table 4: Elemental Analysis Data for C₉H₉ClO₃

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 9 108.099 53.88%
Hydrogen H 1.008 9 9.072 4.52%
Chlorine Cl 35.453 1 35.453 17.67%
Oxygen O 15.999 3 47.997 23.92%

| Total | | | | 200.621 | 100.00% |

An experimental result that closely matches these theoretical percentages would provide strong evidence for the correct elemental composition of a synthesized sample.

Table of Mentioned Compounds

Compound Name
This compound
2'-methoxyacetophenone

Computational Chemistry and Theoretical Modeling of Halogenated Hydroxy Methoxyacetophenones

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would be the standard method to determine the most stable three-dimensional structure of 2'-Chloro-2-hydroxy-4'-methoxyacetophenone. This process involves calculating the molecule's potential energy surface to find the geometry with the minimum energy. The output would provide precise data on bond lengths (e.g., C-C, C-O, C-H, C-Cl), bond angles, and dihedral angles, which define the molecule's shape. This foundational data is crucial for all further computational analysis.

Conformational Analysis through Ab Initio and Semi-Empirical Methods

The presence of rotatable bonds—specifically around the acetyl group and the methoxy (B1213986) group—means that this compound can exist in multiple conformations. A conformational analysis, likely performed by systematically rotating these bonds and calculating the energy of each resulting conformer using ab initio or semi-empirical methods, would identify the most stable conformers. The results would typically be presented as a potential energy surface scan, highlighting the low-energy, stable forms of the molecule.

Theoretical Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Once the optimized geometry is obtained, theoretical calculations can predict various spectroscopic properties.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT would predict the positions of absorption bands in the Infrared (IR) and Raman spectra of the molecule. This is useful for interpreting experimental spectra and assigning specific vibrational modes to different functional groups.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, are invaluable for confirming the molecular structure.

Electronic Structure Analysis via Quantum Chemical Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. For this compound, MEP analysis would identify the most reactive sites, likely highlighting the carbonyl oxygen, the phenolic hydroxyl group, and regions affected by the electron-withdrawing chlorine atom.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. This method provides insight into intramolecular charge transfer, hyperconjugation, and hydrogen bonding. For this compound, NBO analysis would quantify the stabilizing energy of interactions, such as the delocalization of lone pair electrons from the oxygen and chlorine atoms into antibonding orbitals of the aromatic ring and acetyl group, providing a deeper understanding of its electronic structure.

Until dedicated computational studies are performed and published, the specific properties and behaviors of this compound from a theoretical standpoint remain speculative.

Analysis of Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a fundamental computational method used to study charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. In a molecule like this compound, key interactions include the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and methoxy groups, as well as from the chlorine atom, into the antibonding orbitals of the aromatic ring and the carbonyl group.

To illustrate the nature of these interactions, NBO analysis data from a closely related compound, 2-Hydroxy-4-Methoxybenzophenone, provides valuable insights. The stabilization energies (E(2)) for the most significant donor-acceptor interactions in this molecule, calculated at the B3LYP/6-311++G(d,p) level of theory, highlight the intramolecular charge transfer. nih.gov The interaction between the lone pair of the hydroxyl oxygen (O) and the antibonding orbital of the adjacent C-C bond in the ring (π*(C-C)), and similarly for the methoxy group, are typically strong, indicating significant electron donation to the ring. The presence of a chlorine atom, as in this compound, would further modulate these interactions through its own donor-acceptor capabilities.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions for a Related Hydroxy-Methoxy-Aromatic Ketone

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O) of Hydroxylπ* (C-C) of Ring15.8
LP (O) of Methoxyπ* (C-C) of Ring12.3
π (C=C) of Ringπ* (C=O) of Carbonyl8.5
LP (O) of Carbonylσ* (C-C) of Ring5.2

Note: This data is representative of a similar molecular structure and is intended to illustrate the types and magnitudes of interactions expected in this compound. The specific E(2) values will vary depending on the exact molecular geometry and computational method.

Time-Dependent DFT (TD-DFT) for Simulation of Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method of choice for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The intensity of these absorptions is determined by the oscillator strength, which is also calculated.

For this compound, the UV-Vis spectrum is expected to be characterized by electronic transitions involving the π-orbitals of the aromatic system and the n-orbitals of the carbonyl oxygen. The substituents (chloro, hydroxyl, and methoxy) will significantly influence the energies of these transitions and, consequently, the position of the absorption maxima (λmax). The electron-donating hydroxyl and methoxy groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted acetophenone (B1666503), while the chloro group's effect will be a combination of its inductive electron-withdrawing nature and its ability to donate lone-pair electrons.

A TD-DFT calculation would provide detailed information on the principal electronic transitions, including their excitation energies, oscillator strengths, and the molecular orbitals involved. For example, a study on a similar compound, 3-chloro-4-hydroxyquinolin-2(1H)-one, using TD-DFT at the B3LYP/6-311++G(d,p) level, provides a framework for what to expect.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Related Chloro-Hydroxy Aromatic Compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.653400.25HOMO → LUMO
S0 → S24.123010.18HOMO-1 → LUMO
S0 → S34.582710.32HOMO → LUMO+1

Note: This data is for a structurally related molecule and serves as an example of the output from a TD-DFT calculation. The actual values for this compound would need to be specifically calculated.

The analysis of the molecular orbitals involved in these transitions (e.g., HOMO, LUMO) would reveal the charge transfer character of the excitations. For instance, a transition from a HOMO localized on the substituted phenyl ring to a LUMO centered on the carbonyl group would indicate a π→π* intramolecular charge transfer (ICT) transition.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient, Interaction Region Indicator, Density Overlap Regions Indicator)

Non-Covalent Interaction (NCI) analysis is a powerful computational tool for visualizing and characterizing weak interactions within and between molecules. Methods like the Reduced Density Gradient (RDG), Interaction Region Indicator (IRI), and Density Overlap Regions Indicator (DORI) are based on the electron density and its derivatives. They generate 3D isosurfaces that highlight regions of non-covalent interactions, which are color-coded to distinguish between attractive (e.g., hydrogen bonds, van der Waals forces) and repulsive (e.g., steric clashes) interactions.

In this compound, several key non-covalent interactions are expected:

Intramolecular Hydrogen Bond: A significant intramolecular hydrogen bond is likely to form between the hydrogen of the ortho-hydroxyl group and the oxygen of the acetyl group. This would be visualized as a strong, attractive interaction surface.

Halogen-Oxygen Interaction: A potential weak non-covalent interaction may exist between the chlorine atom and the oxygen of the methoxy group or the carbonyl oxygen, depending on the conformational arrangement.

Van der Waals Interactions: Dispersive forces will be present across the molecule, particularly within the aromatic ring.

An RDG analysis would produce a scatter plot of the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. Spikes in this plot at low density values indicate non-covalent interactions. These can then be mapped back to real space as colored isosurfaces.

Blue or Green surfaces typically represent attractive interactions like hydrogen bonds and van der Waals forces.

Red surfaces indicate repulsive interactions, such as steric hindrance.

For this compound, a distinct green or blueish-green surface would be expected in the region between the hydroxyl hydrogen and the carbonyl oxygen, confirming the intramolecular hydrogen bond. Additional, weaker interactions might be visible, providing a comprehensive picture of the forces that stabilize the molecule's conformation. The IRI and DORI methods would provide complementary visualizations of these interaction regions.

Investigations into the Biological Activities and Molecular Mechanisms of Action for 2 Chloro 2 Hydroxy 4 Methoxyacetophenone Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Derivatives of 2-hydroxy-4-methoxyacetophenone have been synthesized and evaluated for their anticancer potential. For instance, a series of ten 2-hydroxy-4-methoxyacetophenone substituted chalcones (HMAC) were tested against four human cancer cell lines: MCF-7 and MDA-MB-231 (breast cancer), HT29 (colorectal cancer), and A549 (lung cancer). nih.govsciforum.net Three of these compounds, LY-2, LY-8, and LY-10, showed potent inhibitory activity against MCF-7, HT29, and A549 cell lines, with IC₅₀ values ranging from 4.61 to 9 µM. nih.govsciforum.net

Similarly, a study on 2ʹ-hydroxy chalcones reported that compounds C1, C2, and C3, which feature a 2ʹ-hydroxy group, demonstrated cytotoxicity against the human colon carcinoma cell line HCT116. nih.gov Compound C1 was the most cytotoxic, with an IC₅₀ value of 37.07 µM. nih.gov

Table 1: In Vitro Cytotoxicity of 2'-Hydroxyacetophenone (B8834) Derivatives This table is interactive. You can sort and filter the data.

Compound Class Derivative Cancer Cell Line IC₅₀ (µM)
2-Hydroxy-4-methoxyacetophenone Chalcone (B49325) LY-2 MCF-7, HT29, A549 4.61 - 9
2-Hydroxy-4-methoxyacetophenone Chalcone LY-8 MCF-7, HT29, A549 4.61 - 9
2-Hydroxy-4-methoxyacetophenone Chalcone LY-10 MCF-7, HT29, A549 4.61 - 9
2'-Hydroxy Chalcone C1 HCT116 37.07
2'-Hydroxy Chalcone C2 HCT116 <200
2'-Hydroxy Chalcone C3 HCT116 <200

Mechanistic Studies of Apoptosis Induction (e.g., Caspase Activation, Reactive Oxygen Species Generation Pathways)

The mechanisms underlying the anticancer effects of related chalcone derivatives often involve the induction of apoptosis. For example, the benzochalcone derivative, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), was found to induce cell cycle arrest at the G2/M phase, which was followed by an increase in apoptotic cell death. nih.gov This process was associated with the activation of caspase-2, -9, -3, and -7, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, some phloroglucinol (B13840) derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase-3 and -9 and the downregulation of NF-kappaB-dependent genes. tcichemicals.com Another vanillin (B372448) derivative, bromovanin, was reported to increase cellular reactive oxygen species (ROS) levels and cause DNA double-strand breaks, leading to apoptosis and autophagy. ekb.eg

Comparative Selectivity Profiles on Cancerous versus Non-Cancerous Cells

A crucial aspect of anticancer drug development is selectivity. Promisingly, the highly potent 2-hydroxy-4-methoxyacetophenone-substituted chalcones (LY-2, LY-8, and LY-10) demonstrated low toxicity in non-cancerous human dermal fibroblast cells, with IC₅₀ values greater than 20 mM (or 20,000 µM). nih.govsciforum.net This indicates a high degree of selectivity for cancer cells over healthy cells. researchgate.net In contrast, some 2ʹ-hydroxy chalcones (C1, C2, and C3) exhibited cytotoxicity against both colon cancer cells (HCT116) and non-cancerous African green monkey kidney epithelial cells (Vero), suggesting lower selectivity. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimalarial Activity)

Research into chlorinated chalcone derivatives demonstrates notable antimicrobial properties. A study on 5'-chloro-2'-hydroxychalcone and its glycosides revealed significant inhibitory activity against the bacteria Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans. nih.govmdpi.com These chlorinated chalcones were more effective than the non-chlorinated 2'-hydroxychalcone. nih.gov

Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been shown to be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net HMB exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml and was found to target the bacterial cell membrane. researchgate.net It also eradicated approximately 80% of preformed MRSA biofilms. researchgate.net Against the fungus Fusarium graminearum, HMB proved more effective than vanillin, causing damage to the cell membrane. nordmann.global

Table 2: Antimicrobial Activity of Related Compounds This table is interactive. You can sort and filter the data.

Compound Microorganism Activity Type Key Finding
5'-Chloro-2'-hydroxychalcone E. coli, S. aureus, C. albicans Antibacterial, Antifungal Significant inhibition of growth. nih.govmdpi.com
2-Hydroxy-4-methoxybenzaldehyde (HMB) S. aureus (MRSA) Antibacterial, Antibiofilm MIC of 1024 µg/ml; 80% biofilm eradication. researchgate.net
2-Hydroxy-4-methoxybenzaldehyde (HMB) Fusarium graminearum Antifungal More effective than vanillin; damages cell membrane. nordmann.global

Anti-inflammatory Properties and Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

The anti-inflammatory potential of acetophenone (B1666503) derivatives has been explored. 2'-Hydroxy-5'-Methoxyacetophenone (2H5M), isolated from seahorses, demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 and RAW264.7 cells. nih.govnih.gov It significantly inhibited the production of nitric oxide (NO) and suppressed the secretion of the pro-inflammatory cytokine TNF-α in a dose-dependent manner. nih.govnih.gov The mechanism involves the attenuation of the NF-κB signaling pathway. nih.gov Similarly, a series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were evaluated for anti-inflammatory activity, with some compounds showing high efficacy. mdpi.comnist.gov

Evaluation of Antioxidant Capacity

Many chalcone derivatives are investigated for their antioxidant properties. A study focused on developing 2′-hydroxy-chalcones as dual antioxidant and lipoxygenase inhibitory agents. nih.gov Among the synthesized derivatives, a chalcone bearing two hydroxyl groups on one of its aromatic rings (chalcone 4b) showed the best combined activity, with 82.4% DPPH radical scavenging ability and 82.3% inhibition of lipid peroxidation. nih.gov In another study, a dimethoxychalcone derivative of 4'-fluoro-2'-hydroxyacetophenone (B74785) (compound 5a) and its dihydropyrazole derivative (6a) showed the highest antioxidant activity in their series. mdpi.com The parent compound, 2'-Hydroxy-4'-methoxyacetophenone (paeonol), is also noted for its potent antioxidative activity. tcichemicals.com

Modulation of Specific Molecular Targets and Cellular Pathways

The biological activities of these compounds are often traced back to their interaction with specific molecular targets. For instance, the anticancer activity of 2ʹ-hydroxy chalcone C1 was linked to the inhibition of histone deacetylase (HDAC), with an IC₅₀ value of 105.03 µM. nih.gov The benzochalcone HymnPro was found to exert its antitumor activity by binding to tubulin and disrupting microtubule assembly, which leads to mitotic arrest and apoptosis. nih.gov As mentioned previously, the anti-inflammatory effects of 2'-Hydroxy-5'-Methoxyacetophenone are mediated through the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

Interference with Key Cellular Processes (e.g., Tubulin-Microtubule Equilibrium)

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, division, and intracellular transport. A key component of the cytoskeleton is tubulin, which polymerizes to form microtubules. The equilibrium between tubulin dimers and microtubules is a critical target for anticancer agents. Disruption of this equilibrium can arrest the cell cycle and induce apoptosis.

Some derivatives of 2'-hydroxy-4'-methoxyacetophenone, particularly chalcones, have been investigated for their effects on the tubulin-microtubule system. While specific data on 2'-Chloro-2-hydroxy-4'-methoxyacetophenone derivatives is limited, studies on related compounds suggest a potential for this class of molecules to interact with tubulin. For instance, certain chalcone derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of microtubule dynamics. This activity is often associated with their cytotoxic effects against cancer cell lines. The introduction of a chloro group at the 2'-position of the acetophenone ring could potentially enhance this activity by altering the electronic and steric properties of the molecule, thereby influencing its binding to tubulin. Further research is needed to specifically elucidate the impact of this compound derivatives on tubulin-microtubule equilibrium.

Enzyme Inhibition Studies (e.g., Sirtuin 2 Inhibition)

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism. Sirtuin 2 (SIRT2) is predominantly a cytoplasmic protein and has been identified as a potential therapeutic target for neurodegenerative diseases and cancer.

Inhibition of SIRT2 has been shown to have therapeutic benefits. For example, SIRT2 inhibitors can increase the acetylation of α-tubulin, a key substrate of SIRT2, which can affect microtubule stability and function. nih.gov While direct inhibition of SIRT2 by this compound has not been explicitly reported, the broader class of acetophenone derivatives has been explored for enzyme inhibitory activity. The potential for these compounds to act as allosteric inhibitors is an area of active investigation. nih.gov The structural features of this compound, including the hydroxyl and methoxy (B1213986) groups, could facilitate interactions with the active or allosteric sites of enzymes like SIRT2.

Compound Family Enzyme Target Observed Effect Potential Implication
Chalcone DerivativesTubulinInhibition of polymerizationAnticancer activity
Small Molecule ModulatorsSirtuin 2 (SIRT2)Allosteric inhibition, increased α-tubulin acetylation nih.govNeuroprotection, anticancer activity

Immunomodulatory Effects (e.g., Inhibition of Lymphocyte Transformation, Cytokine Production Pathways like TNF-α)

The immune system's intricate network of cells and signaling molecules is a key determinant of health and disease. Compounds that can modulate immune responses hold promise for treating inflammatory diseases and cancer. Derivatives of 2'-hydroxyacetophenone have demonstrated notable immunomodulatory properties.

Studies on the related compound 2'-Hydroxy-5'-methoxyacetophenone have shown that it can suppress the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. nih.gov This effect is part of a broader anti-inflammatory response that includes the inhibition of nitric oxide (NO) production. nih.gov The mechanism often involves the modulation of key signaling pathways that control the expression of inflammatory mediators. While direct evidence for this compound is pending, the structural similarity suggests it may also possess immunomodulatory activities. The chloro substitution could influence the compound's ability to interact with cellular targets involved in inflammatory signaling.

Signaling Pathway Modulation (e.g., NF-κB, AKT, MAPKs Activation)

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities such as growth, proliferation, and survival. The nuclear factor-kappa B (NF-κB), protein kinase B (Akt), and mitogen-activated protein kinase (MAPK) pathways are central to these processes and are often dysregulated in diseases like cancer and inflammatory disorders.

Research has indicated that paeonol (B1678282) (2'-hydroxy-4'-methoxyacetophenone) can exert its biological effects by modulating these critical pathways. For instance, paeonol has been reported to regulate the activation of NF-κB, Akt, and MAPKs. sciforum.net The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to reduced production of pro-inflammatory cytokines. nih.gov The Akt pathway is crucial for cell survival, and its modulation can influence apoptosis. The MAPK pathway is involved in cellular stress responses and proliferation. The ability of 2'-hydroxy-4'-methoxyacetophenone derivatives to influence these pathways underscores their therapeutic potential. It is plausible that the 2'-chloro substitution on the acetophenone core could modify the potency and selectivity of these compounds towards specific signaling components.

Signaling Pathway Modulator Observed Effect Cellular Outcome
NF-κB2'-Hydroxy-5'-methoxyacetophenone nih.govReduced DNA binding activity nih.govDecreased production of TNF-α and iNOS nih.gov
AktPaeonol (2'-hydroxy-4'-methoxyacetophenone)Regulation of activation sciforum.netModulation of cell survival and apoptosis
MAPKsPaeonol (2'-hydroxy-4'-methoxyacetophenone)Regulation of activation sciforum.netControl of cellular stress response and proliferation

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of 2'-hydroxyacetophenone and related chalcones, SAR studies have begun to delineate the key structural features required for their pharmacological effects.

For many chalcone derivatives, the α,β-unsaturated ketone moiety is critical for their biological activity, including anticancer effects. sciforum.net The nature and position of substituents on the aromatic rings significantly impact potency. For instance, the presence of hydroxyl and methoxy groups on the aromatic rings of chalcones has been shown to be important for their biological activities. nih.gov

Advanced Research Applications and Broader Impact in Chemical Science

Utilization as Strategic Precursors in Complex Organic Synthesis

The reactivity of 2'-Chloro-2-hydroxy-4'-methoxyacetophenone allows for its use as a key intermediate in the synthesis of a wide array of organic compounds, particularly heterocyclic structures and advanced dyes.

Synthesis of Diverse Heterocyclic Compounds

2'-Hydroxyacetophenones, including the chloro- and methoxy-substituted derivatives, are pivotal starting materials for the synthesis of flavones, a class of heterocyclic compounds with significant biological activities. koreascience.krinnovareacademics.in One common synthetic route involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenones with aromatic aldehydes to form chalcones, which are then cyclized to flavones. innovareacademics.inresearchgate.net For instance, the reaction of 2-hydroxy acetophenone (B1666503) with substituted aromatic aldehydes can produce chalcone (B49325) derivatives, which upon further cyclization with reagents like dimethyl sulfoxide (B87167) (DMSO) and iodine (I2), yield various substituted flavones. innovareacademics.in The presence of the chloro and methoxy (B1213986) groups on the acetophenone ring can influence the reactivity and properties of the resulting flavone (B191248) derivatives.

Another established method is the Baker-Venkataraman rearrangement, where 2'-hydroxyacetophenones are converted to their benzoyl esters, which then undergo base-catalyzed rearrangement to form 1,3-diphenyl-propane-1,3-diones, followed by acid-catalyzed cyclization to yield flavones. koreascience.kr The efficiency of these syntheses can be high, providing a versatile platform for creating a library of flavone compounds. koreascience.kr

The general synthetic utility of 2'-hydroxyacetophenones extends to other heterocyclic systems as well, making them valuable precursors in medicinal and materials chemistry.

Development of Advanced Dyes and Pigments

The chromophoric system of chalcones, derived from the condensation of 2'-hydroxyacetophenones and benzaldehydes, forms the basis for a variety of dyes and pigments. The extended conjugation in the 1,3-diaryl-2-propene-1-one backbone of chalcones is responsible for their color. nih.gov By modifying the substituents on both the acetophenone and benzaldehyde (B42025) rings, the electronic properties and, consequently, the color of the resulting chalcone dyes can be finely tuned. The chloro and methoxy groups in this compound play a role in this tuning through their electron-withdrawing and electron-donating effects, respectively.

Role in Coordination Chemistry and Formation of Metal Complexes

The hydroxyl and carbonyl groups of this compound and its derivatives can act as bidentate ligands, capable of coordinating with a variety of metal ions to form stable metal complexes. asianpubs.org The formation of these complexes can significantly alter the electronic and steric properties of the organic ligand.

Schiff bases derived from 2-hydroxyacetophenones are particularly effective ligands. For example, a Schiff base formed from 2-hydroxy-5-chloro acetophenone and antipyrine (B355649) has been shown to form coordination compounds with transition metals such as Ti(III), V(III), VO(IV), Mn(II), Mn(III), and Fe(III). asianpubs.org These complexes exhibit various geometries, including octahedral and square pyramidal, and are often paramagnetic. asianpubs.org The study of such complexes provides insights into the electronic structure and magnetic properties of transition metal ions. asianpubs.orglumenlearning.com

Table 1: Examples of Metal Complexes with Ligands Derived from Substituted 2-Hydroxyacetophenones

Metal Ion Ligand Geometry
Ti(III) Schiff base of 2-hydroxy-5-chloro acetophenone antipyrine Octahedral
V(III) Schiff base of 2-hydroxy-5-chloro acetophenone antipyrine Octahedral
VO(IV) Schiff base of 2-hydroxy-5-chloro acetophenone antipyrine Octahedral
Mn(II) Schiff base of 2-hydroxy-5-chloro acetophenone antipyrine Octahedral
Mn(III) Schiff base of 2-hydroxy-5-chloro acetophenone antipyrine Square pyramidal

This table is based on findings from a study on transition metal complexes. asianpubs.org

Application in Sensing Technologies (e.g., Colorimetric Sensors for Metal Ions)

Derivatives of this compound have potential applications in the development of colorimetric and fluorescent sensors for the detection of metal ions. nih.govrsc.org The principle behind this application lies in the interaction between the ligand (the organic molecule) and the target metal ion, which leads to a change in the spectroscopic properties of the system, such as a visible color change or a change in fluorescence intensity.

Phenolic Mannich bases derived from ortho-hydroxyaryl ketones, a class to which this compound belongs, can act as chemosensors. nih.govrsc.org For example, a phenolic Mannich base has been shown to be a selective "turn-on" fluorescent sensor for Al³⁺ and a "turn-off" sensor for Cu²⁺. rsc.org This selectivity is crucial for the development of sensors that can detect specific metal ions in a mixture. researchgate.netdocumentsdelivered.com The design of such sensors often involves creating a binding site within the molecule that has a high affinity and specificity for a particular metal ion.

Studies in Materials Science (e.g., Corrosion Inhibition Mechanisms for Alloys)

Chalcone derivatives, which can be synthesized from this compound, have been investigated for their potential as corrosion inhibitors for various metals and alloys. The effectiveness of these organic compounds as corrosion inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The adsorption process can occur through the interaction of the lone pair of electrons on heteroatoms (like the oxygen of the hydroxyl and methoxy groups) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal. The presence of multiple functional groups in chalcones derived from this compound can enhance their adsorption and, consequently, their corrosion inhibition efficiency.

Fundamental Research on Solute-Solvent Interactions via Spectroscopic Techniques

Spectroscopic techniques are powerful tools for studying the interactions between a solute, such as this compound, and the surrounding solvent molecules. These studies provide fundamental insights into how the solvent environment affects the electronic and structural properties of the molecule.

Techniques like UV-Visible and fluorescence spectroscopy can reveal changes in the electronic transitions of the molecule in different solvents, providing information about solvatochromism and the nature of the solute-solvent interactions (e.g., hydrogen bonding, dipole-dipole interactions). Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the local environment of specific atoms within the molecule, offering further details on how the solvent interacts with different parts of the solute. nist.gov These fundamental studies are crucial for understanding the behavior of the compound in various chemical processes and for designing new materials with specific properties.

Future Research Trajectories for Halogenated Hydroxy Methoxyacetophenones

Elucidation of Novel, Efficient Synthetic Routes

The availability of a compound is the bedrock of its investigation and application. For 2'-Chloro-2-hydroxy-4'-methoxyacetophenone, future research must prioritize the development of novel and efficient synthetic methodologies. Current approaches to synthesizing substituted acetophenones often rely on classical reactions such as Friedel-Crafts acylation or Fries rearrangement. rsc.org However, these methods can sometimes be limited by harsh conditions, moderate yields, and the generation of isomeric byproducts.

Future synthetic strategies should aim for higher selectivity, milder reaction conditions, and improved atom economy. Exploring transition metal-catalyzed cross-coupling reactions, for instance, could provide a more direct and controlled route for introducing the chloro and acetyl groups onto the methoxyphenol backbone. Furthermore, the development of biocatalytic methods, using engineered enzymes, presents an intriguing avenue for enantioselective synthesis, which could be crucial for specific applications. nih.gov A general method for preparing α-hydroxyacetophenones involves the transmetalation of functionalized arylmagnesium species to arylzinc intermediates, followed by a copper(I)-catalyzed reaction and subsequent acidic hydrolysis, which can minimize the formation of polymeric side products. organic-chemistry.orgnih.gov The direct α-halogenation of aryl ketones is another common method for obtaining α-haloketones. mdpi.com

A comparative analysis of different synthetic routes, detailing reaction conditions, yields, and purities, would be invaluable.

Table 1: Potential Synthetic Routes for this compound

Synthetic Route Key Reagents Potential Advantages Potential Challenges
Modified Friedel-Crafts Acylation 3-Chloro-4-methoxyphenol, Acetylating Agent, Lewis Acid Well-established reaction Regioselectivity, harsh conditions
Multi-step Synthesis from 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone, Chlorinating agent, Methylating agent Readily available starting material scientific.net Multiple steps, potential for side reactions
Transition-Metal Catalyzed Synthesis Halogenated methoxyphenol, Acetyl-containing coupling partner High selectivity, mild conditions Catalyst cost and sensitivity

Deeper Exploration of Intracellular Molecular Mechanisms of Action

While the precise biological activities of this compound are not extensively documented, the broader class of halogenated aromatic compounds is known to interact with various biological systems. nih.govnih.gov Future research should delve into the intracellular molecular mechanisms of this specific compound. Investigations could focus on its potential to interact with biological membranes and key signaling pathways due to its lipophilic nature. nih.gov

Key research questions would include identifying specific protein targets, understanding how the compound affects gene expression and cellular signaling cascades, and elucidating its metabolic fate within cells. Techniques such as proteomics, transcriptomics, and metabolomics will be instrumental in painting a comprehensive picture of its molecular interactions. Given that some acetophenone (B1666503) derivatives have shown potential as bioactive agents, exploring these avenues is a logical next step. rasayanjournal.co.in

Advanced Computational Modeling for Predictive Structure-Property-Activity Relationships

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules. For this compound and its analogues, advanced computational modeling will be pivotal. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of these compounds with their chemical or biological activities. nih.govnih.govnih.govsciepub.com

These models, often powered by machine learning and deep learning algorithms, can predict the properties of yet-to-be-synthesized derivatives, guiding experimental efforts toward the most promising candidates. uni-bonn.demdpi.com For instance, computational models can predict how different halogen substitutions or alterations to the methoxy (B1213986) and hydroxyl groups on the aromatic ring will affect the molecule's electronic properties, reactivity, and potential biological interactions. nih.gov The use of structural conformations other than those of minimum energy can enhance the predictive power of QSAR models for halogenated aromatic compounds. nih.gov

Diversification of Chemical Modifications and Derivative Libraries

Building upon the insights gained from computational modeling, the systematic synthesis of a diverse library of derivatives of this compound is a critical future direction. This would involve a range of chemical modifications, such as:

Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) to study the "halogen effect" on the compound's properties.

Modifying the Acyl Chain: Extending or branching the acetyl group to alter steric and electronic characteristics.

Altering Substitution Patterns: Moving the positions of the chloro, hydroxyl, and methoxy groups on the aromatic ring.

Introducing New Functional Groups: Adding other functionalities to the molecule to impart new properties.

The synthesis and characterization of these novel derivatives will provide a rich dataset for refining structure-property-activity relationships and for discovering compounds with enhanced or entirely new functionalities. rasayanjournal.co.inrsc.orgresearchgate.net

Exploration of Uncharted Application Domains in Chemical and Materials Science

The unique combination of a halogen, a hydroxyl group, and a methoxy group on an acetophenone scaffold suggests a range of potential applications in chemical and materials science that remain largely unexplored. Future research should venture into these uncharted territories.

One promising area is in the development of novel organic materials. The photophysical properties of aromatic ketones are well-known, and the presence of a heavy atom like chlorine could influence intersystem crossing, potentially making such compounds useful as photosensitizers or in the design of phosphorescent materials. rsc.orglibretexts.org The influence of the π-conjugated system on the photophysical properties of related compounds has been a subject of study. mdpi.com

Furthermore, halogenated organic compounds can serve as versatile intermediates in organic synthesis. libretexts.org this compound could be a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its potential as a precursor in the synthesis of heterocyclic compounds, for example, warrants investigation. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-Chloro-4-methoxyphenol
2,4-dihydroxyacetophenone
Friedel-Crafts acylation
Fries rearrangement
2'-Chloro-alpha-bromoacetophenone
Clorprenaline
Liquid bromine
N-bromosuccinimide (NBS)
Copper bromide

Q & A

Q. What are the optimal synthetic routes for 2'-Chloro-2-hydroxy-4'-methoxyacetophenone?

The synthesis typically involves halogenation of a hydroxyacetophenone precursor. For example, 2'-chloro-6'-fluoro-2-hydroxyacetophenone is synthesized via halogenation of 2-hydroxyacetophenone using chlorinating agents under controlled conditions . Adapting this method, regioselective chlorination at the 2'-position could be achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an aprotic solvent (e.g., dichloromethane). Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. For methoxy group introduction, O-methylation of a phenolic intermediate using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone is a standard approach .

Q. How can the structural identity of this compound be confirmed?

A multi-technique approach is essential:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to analogous compounds. For example, the methoxy group typically resonates at δ ~3.8 ppm (¹H), while aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) show downfield shifts .
  • IR Spectroscopy : Key bands include O-H stretch (~3200 cm⁻¹ for phenolic OH), C=O (~1680 cm⁻¹ for acetophenone), and C-Cl (~750 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) matching the molecular formula (C₉H₉ClO₃, exact mass 200.02 g/mol).

Q. What are the solubility properties and recommended storage conditions?

The compound is sparingly soluble in water but dissolves in polar organic solvents (ethanol, acetone, DMSO) based on structural analogs like 2-chloro-3',4'-dihydroxyacetophenone . For long-term storage, keep in a desiccator at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation of the phenolic -OH group.

Advanced Questions

Q. How can contradictions in spectroscopic data across studies be resolved?

Discrepancies in IR or NMR data may arise from polymorphic forms or solvent effects. To address this:

  • Standardize Conditions : Acquire spectra in consistent solvents (e.g., DMSO-d₆ for NMR).
  • Cross-Validate : Use computational tools (e.g., DFT calculations for predicted IR bands) .
  • Reference Standards : Compare with high-purity commercial analogs (e.g., 2-chloro-3',4'-dihydroxyacetophenone, Thermo Scientific) .

Q. What mechanistic insights exist for its biological activity?

Toxicological studies on related chlorinated acetophenones suggest potential interactions with cellular thiols (e.g., glutathione) or enzyme inhibition (e.g., cytochrome P450). For example, 2-chloro-3',4'-dihydroxyacetophenone exhibits activity via redox cycling, generating reactive oxygen species (ROS) . Mechanistic studies should include:

  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using purified proteins.
  • Computational Docking : Model interactions with biological targets (e.g., using AutoDock Vina).

Q. How does substituent positioning influence reactivity in derivative synthesis?

The chloro group at 2' and methoxy at 4' create steric and electronic effects. For example:

  • Electrophilic Substitution : The methoxy group directs incoming electrophiles to the ortho/para positions, but the chloro group may deactivate the ring.
  • Nucleophilic Reactions : The phenolic -OH can be functionalized (e.g., acylation, sulfonation) under mild conditions.
    Experimental design should include control reactions with positional isomers (e.g., 3'-chloro analogs) to isolate substituent effects .

Q. What computational methods are suitable for studying its interactions?

  • Molecular Dynamics (MD) : Simulate solvent interactions or membrane permeability using GROMACS.
  • Quantum Mechanics (QM) : Calculate charge distribution (Mulliken charges) to predict reactive sites.
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and metabolic pathways .

Q. How can regioselectivity challenges in halogenation be addressed?

Competing halogenation at multiple positions can occur. Strategies include:

  • Protecting Groups : Temporarily block the phenolic -OH with acetyl groups before chlorination.
  • Directed Ortho-Metalation : Use organometallic reagents (e.g., LDA) to direct halogenation to specific sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.